molecular formula C15H14ClN5OS B2428864 1-(4-chlorobenzyl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea CAS No. 2097925-71-6

1-(4-chlorobenzyl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea

Cat. No.: B2428864
CAS No.: 2097925-71-6
M. Wt: 347.82
InChI Key: BWOLKGYMGCQBNU-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a chlorobenzyl group, a thiophene ring, and a triazole moiety, making it a versatile molecule for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as the 4-chlorobenzylamine and the 1-(thiophen-3-yl)-1H-1,2,3-triazole. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in these reactions include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The scalability of the synthesis process is crucial for industrial applications, and methods such as flow chemistry may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while nucleophilic substitution of the chlorobenzyl group can result in various substituted derivatives.

Scientific Research Applications

1-(4-chlorobenzyl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorobenzyl)-3-(1H-1,2,3-triazol-4-yl)methyl)urea: Lacks the thiophene ring, which may affect its bioactivity and chemical properties.

    1-(4-chlorobenzyl)-3-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)urea: Similar structure but with a different position of the thiophene ring, potentially altering its reactivity and applications.

Uniqueness

The presence of the thiophene ring in 1-(4-chlorobenzyl)-3-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea imparts unique electronic and steric properties, making it distinct from other similar compounds. This structural feature may enhance its bioactivity and suitability for specific applications in research and industry.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(1-thiophen-3-yltriazol-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN5OS/c16-12-3-1-11(2-4-12)7-17-15(22)18-8-13-9-21(20-19-13)14-5-6-23-10-14/h1-6,9-10H,7-8H2,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWOLKGYMGCQBNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NCC2=CN(N=N2)C3=CSC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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